2-Oxaspiro[3.5]nonan-7-ylmethanol
Overview
Description
2-Oxaspiro[3.5]nonan-7-ylmethanol is a chemical compound with the molecular formula C9H16O2 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 .Scientific Research Applications
Synthesis Techniques
Researchers have developed methods to synthesize functionalized spirocyclic and bicyclic derivatives, which are structural sub-units present in bioactive compounds. For instance, a study highlighted the nucleophilic ring opening reaction of an oxiranylmethyl derivative leading to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives, emphasizing their importance in synthetic chemistry (Santos et al., 2000). Another research focused on a one-pot synthesis approach for 2-oxa-7-azaspiro derivatives using Mn(III)-based oxidation, presenting a simple procedure for creating the spirocyclic scaffold (Huynh et al., 2017).
Structural and Functional Applications
Studies have also explored the synthesis of β-lactones and the construction of spirocyclic oxetane-fused benzimidazoles, revealing diverse applications of spirocyclic structures in synthesizing bioactive molecules. For example, the synthesis of β-lactones via aldolization of ketones with phenyl ester enolates introduced a method for creating spirocyclic compounds with potential pharmaceutical relevance (Wedler & Schick, 2003). Additionally, the development of a new synthesis route for spirocyclic oxetane-fused benzimidazoles demonstrates the compound's utility in generating complex molecular architectures (Gurry et al., 2015).
Chemical Synthesis and Mechanism Insights
Research on synthetic approaches to spiroaminals and the Nicholas reaction-based synthesis of oxaspiro skeletons provides insight into the mechanisms and methodologies for creating structurally diverse and functionally rich spiro compounds. For instance, the review on synthetic approaches to spiroaminals indicates these compounds' significance due to their biological activities and novel skeletons, presenting challenges for chemical synthesis (Sinibaldi & Canet, 2008). Another study highlighted the Nicholas reaction for synthesizing oxaspiro skeletons, demonstrating the efficiency of this method in creating spiro frameworks with high yields (Mukai et al., 2002).
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZJRYFNGVOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303027 | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256546-76-5 | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256546-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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